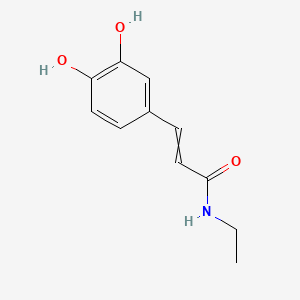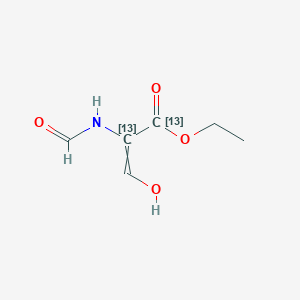
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a specialized organic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes a formylamino group, a hydroxy group, and an ethyl ester group. The presence of the 13C2 isotope makes it particularly useful in isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the reaction of formylamino compounds with hydroxypropenoic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired ester. For example, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formylamino group can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope, making it less useful for isotopic labeling studies.
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formyl group, altering its reactivity and biological activity.
3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks both the formylamino group and the 13C2 isotope, significantly changing its properties.
Uniqueness
The presence of the 13C2 isotope in 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester makes it particularly valuable for isotopic labeling studies, allowing researchers to trace the compound’s metabolic pathways and interactions with high precision.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
ethyl 2-formamido-3-hydroxy(1,2-13C2)prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/i5+1,6+1 |
InChI Key |
RJBSOMXFPQSWKA-MPOCSFTDSA-N |
Isomeric SMILES |
CCO[13C](=O)[13C](=CO)NC=O |
Canonical SMILES |
CCOC(=O)C(=CO)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



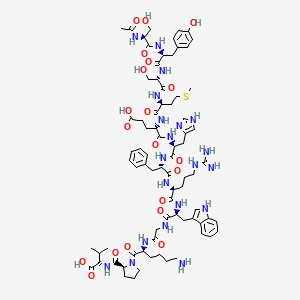
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
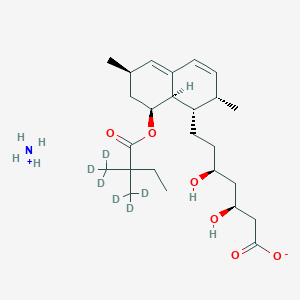
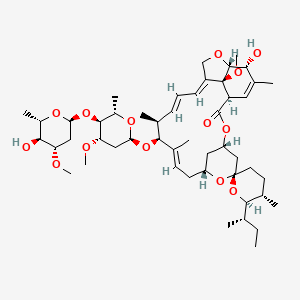
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
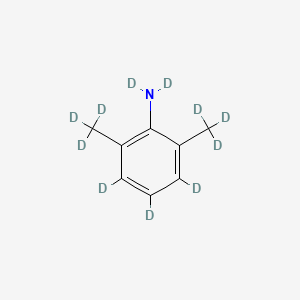

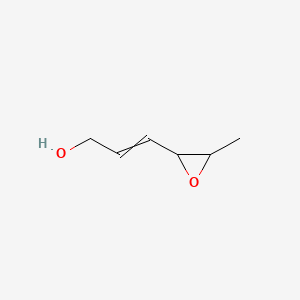
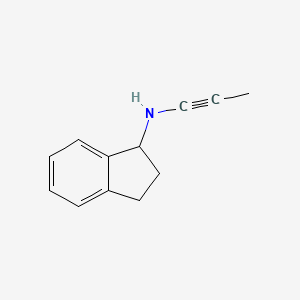
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
